molecular formula C12H14N2O2S B1483981 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2097952-84-4

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1483981
CAS No.: 2097952-84-4
M. Wt: 250.32 g/mol
InChI Key: MLFBXMBUJBWJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for human or veterinary use. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure is substituted with a thiophen-2-yl group, a heterocycle frequently employed in drug discovery for its role in enhancing biological activity. Research on analogous chalcone compounds containing a thiophen-2-yl group has demonstrated significant cytotoxic effects against lung carcinoma (A549) cell lines, highlighting the therapeutic relevance of this heterocyclic system . The molecule is further functionalized with a (tetrahydrofuran-2-yl)methyl chain. The tetrahydrofuran ring is a versatile component in organic chemistry, often utilized as a solvent and as a building block in synthetic chemistry . Its incorporation into molecular structures can influence the compound's physicochemical properties and pharmacokinetic profile. The presence of a hydroxyl group on the pyrazole ring offers a site for further chemical modification and potential hydrogen bonding in biological systems. Researchers can leverage this compound as a key synthetic intermediate for developing novel bioactive molecules. Its structure makes it a valuable building block for multicomponent reactions (MCRs), which are powerful tools in the pot, atom, and step economy (PASE) synthesis of complex pyrazole derivatives for pharmaceutical and agrochemical research . Potential research applications include, but are not limited to, the synthesis of compounds for anticancer, antibacterial, and antifungal activity studies, given the established profiles of similar pyrazole and thiophene-containing structures .

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-12-7-10(11-4-2-6-17-11)13-14(12)8-9-3-1-5-16-9/h2,4,6-7,9,13H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFBXMBUJBWJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

These methods allow regioselective introduction of substituents on the pyrazole ring and enable incorporation of functionalized side chains such as tetrahydrofuran-2-ylmethyl groups.

Specific Preparation Strategies for 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
  • Key step: Reaction of a hydrazine derivative bearing the tetrahydrofuran-2-ylmethyl substituent with a 1,3-dicarbonyl compound functionalized with a thiophene moiety.
  • The hydrazine component can be synthesized or functionalized to contain the tetrahydrofuran ring, which then reacts with thiophene-substituted diketones or β-ketoesters.
  • The cyclocondensation proceeds under mild acidic or catalytic conditions, often aided by iodine or other halogenated agents to enhance cyclization and yield.
  • This method typically yields the pyrazol-5-ol tautomer, which is the target compound.
Condensation with Chalcone-Type α,β-Unsaturated Ketones
  • Chalcones bearing a thiophene ring can be reacted with hydrazine derivatives containing the tetrahydrofuran-2-ylmethyl group.
  • This 3+2 annulation reaction forms the pyrazole ring with regioselective substitution at the 3- and 5-positions.
  • The reaction is often catalyzed by copper salts or proceeds under solvent-free or ionic liquid conditions to improve yields and selectivity.
  • Such methods have been demonstrated to efficiently produce thiophene-substituted pyrazoles with hydroxyl groups at the 5-position.
Metal-Catalyzed Coupling Techniques
  • Copper or iron-catalyzed coupling reactions between alkynes and oximes can generate β-aminoenones, which subsequently react with hydrazines to form pyrazoles.
  • The tetrahydrofuran-2-ylmethyl substituent can be introduced via functionalized hydrazines or as a substituent on the alkyne or oxime precursors.
  • These one-pot procedures offer high regioselectivity and good yields, suitable for complex substituted pyrazoles.

Representative Reaction Conditions and Yields

Method Key Reactants Catalyst/Conditions Yield (%) Notes
Cyclocondensation with 1,3-dicarbonyls Hydrazine derivative + thiophene-substituted diketone Iodine (I2), TsOH additive, mild heating 80-95 Iodine enhances cyclization and selectivity
Chalcone condensation Thiophene chalcone + hydrazine derivative Cu(OTf)2 catalyst, ionic liquid medium 75-85 Cu(OTf)2 critical for aerobic oxidation step
Metal-catalyzed coupling Phenylacetylene + oxime + hydrazine derivative Cu/Fe catalyst, DMF solvent 70-90 One-pot procedure with high regioselectivity

Detailed Research Findings and Notes

  • The presence of the tetrahydrofuran-2-ylmethyl substituent requires careful selection of hydrazine precursors or post-synthetic functionalization to avoid ring opening or side reactions.
  • Thiophene substitution at the 3-position is typically introduced via chalcones or diketones bearing the thiophene ring, ensuring regioselective incorporation.
  • Iodine has been identified as an efficient halogenated agent to promote cyclization in pyrazole synthesis, outperforming alternatives like bromine or NBS.
  • Copper triflate in ionic liquids facilitates oxidation steps necessary for aromatization of pyrazole rings in chalcone condensation pathways.
  • Nano-catalysts such as nano-ZnO have been reported to enhance yields and reduce reaction times in pyrazole synthesis, though specific data on tetrahydrofuran-substituted derivatives remain to be explored.
  • Multi-component and flow chemistry approaches are emerging for pyrazole synthesis, potentially applicable to this compound for scalable and green synthesis.

Summary Table of Preparation Methods

Preparation Method Advantages Challenges Typical Yield Reference Summary
Cyclocondensation of hydrazines + diketones High regioselectivity, straightforward Sensitive to substituent sterics 80-95% Efficient for pyrazol-5-ols
Chalcone condensation with hydrazines Versatile, allows thiophene incorporation Requires catalyst optimization 75-85% Cu(OTf)2 in ionic liquids
Metal-catalyzed alkyne + oxime + hydrazine One-pot, high regioselectivity Multi-step precursor synthesis 70-90% Cu/Fe catalysis

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically require acidic conditions and elevated temperatures.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol has shown promise in various scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: The compound's unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2098020-77-8 .
  • Molecular Formula : C₁₂H₁₄N₂O₂S.
  • Molecular Weight : 250.32 g/mol.
  • Structure : Features a pyrazole core substituted at position 1 with a tetrahydrofuran-2-ylmethyl group and at position 3 with a thiophen-2-yl moiety. The hydroxyl group at position 5 enhances polarity.

For example, Ullmann-type coupling (using CuI/K₂CO₃/DMEDA) or alkylation of pyrazole precursors with tetrahydrofuran-2-ylmethyl halides could be employed.

Physicochemical Properties :

  • Purity : ≥95% .
  • Storage : Requires protection from heat and ignition sources .
  • Hazards : Precautionary codes P210 (heat avoidance) and P102 (child safety) indicate moderate handling risks .

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Thiophene and Varied Substituents

Compound Name CAS Number Substituents Molecular Formula Key Features Reference
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol 2098020-77-8 Tetrahydrofuran-2-ylmethyl, thiophen-2-yl, hydroxyl C₁₂H₁₄N₂O₂S Oxygen-rich tetrahydrofuran enhances solubility; hydroxyl group increases polarity.
1-(2-Aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine 2098048-01-0 Aminoethyl, thiophen-2-yl, amine C₉H₁₂N₄S Aminoethyl group introduces basicity; potential for hydrogen bonding.
1-(2-Aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol 2091617-39-7 Aminoethyl, thiophen-2-yl, hydroxyl C₉H₁₁N₃O₂S Combines hydroxyl and aminoethyl groups, balancing polarity and reactivity.
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol 956440-32-7 Ethanol, thiophen-2-yl, amine C₉H₁₁N₃OS Ethanol substituent improves hydrophilicity; amine group enables derivatization.
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine 4394-26-7 Thiophen-2-ylmethyl, amine C₈H₉N₃S Thiophene directly attached to methyl; simpler structure with lower molecular weight.

Key Observations :

  • Reactivity : Hydroxyl and amine groups in analogs (e.g., 2091617-39-7, 956440-32-7) enable hydrogen bonding, which may influence biological activity or crystallinity .
  • Hazards : Compounds like 4394-26-7 exhibit higher acute toxicity (H302, H315) compared to the main compound, suggesting that the tetrahydrofuran substituent may reduce toxicity.

Structural and Crystallographic Insights

  • Main Compound: No crystallographic data is provided, but similar compounds (e.g., CCDC 1545464) crystallize in space group P-1 with planar pyrazole cores .
  • Comparison: Tetrazole-containing derivatives (e.g., 6d in ) exhibit non-planar conformations due to bulky substituents, highlighting how the tetrahydrofuran group may influence packing efficiency.

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole class, has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological properties, including antitumor, anti-inflammatory, and antifungal effects. This article aims to present a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data.

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_2O_2S with a molecular weight of 280.39 g/mol. The structure includes a tetrahydrofuran ring and a thiophene moiety, which may contribute to its biological properties.

Antifungal Activity

Research indicates that pyrazole derivatives can exhibit significant antifungal properties. For instance, a study on related pyrazole-tetrazole compounds demonstrated antifungal activity against various strains, with inhibition zones ranging from 12 to 16 mm. These results suggest that this compound may also possess similar antifungal capabilities due to its structural characteristics .

Alpha-Amylase Inhibition

Alpha-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion. A comparative study on pyrazole derivatives revealed that certain compounds exhibited potent alpha-amylase inhibition, outperforming acarbose, a standard drug used for this purpose. The IC50 values for these compounds ranged from 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL, indicating strong inhibitory activity . This suggests that this compound could be further evaluated for similar activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for drug design. In the case of pyrazole derivatives, modifications to the side chains and functional groups can significantly influence their pharmacological effects. For example, the presence of hydroxyl groups or varying alkyl chains can enhance or diminish enzyme inhibition and antifungal activity .

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that certain substituted pyrazoles effectively inhibit BRAF(V600E) and EGFR pathways, critical in tumor growth .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by reducing nitric oxide production in response to endotoxins . This could position them as candidates for treating inflammatory diseases.

Q & A

Advanced Research Question

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole-5-ol group shows high electron density, favoring hydrogen bonding .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The thiophene and THF groups may bind hydrophobic pockets, while the pyrazole-OH participates in polar interactions .
  • MD Simulations : Assess stability of ligand-target complexes over time to prioritize derivatives for synthesis .

Which analytical techniques are most reliable for confirming structural integrity and purity?

Basic Research Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities ≥0.1%. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Pyrazole-OH proton at δ 10.2–12.5 ppm; thiophene protons as multiplet (δ 6.8–7.5 ppm) .
    • IR : Broad O-H stretch (~3200 cm⁻¹); C=N/C-O stretches (1600–1500 cm⁻¹) confirm heterocyclic rings .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Functionalization : Modify the THF methyl group (e.g., fluorination) to improve metabolic stability . Replace thiophene with benzofuran for increased π-π stacking .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases) to correlate substituents with IC₅₀ values. For example, electron-withdrawing groups on pyrazole may enhance binding affinity .
  • Proteomics : Use LC-MS/MS to identify protein targets, linking structural motifs to mechanism of action .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to optimize crystal growth. Slow evaporation at 4°C enhances lattice formation .
  • Cocrystallization : Add tartaric acid to form hydrogen bonds with pyrazole-OH, improving crystal quality .
  • SHELXL Refinement : Apply TWIN and HKLF5 commands to resolve twinning or disorder in the THF moiety .

What mechanistic insights explain the compound’s reactivity in nucleophilic/electrophilic reactions?

Advanced Research Question

  • Nucleophilic Sites : The pyrazole-5-ol oxygen and thiophene sulfur act as Lewis bases, participating in alkylation/acylation .
  • Electrophilic Aromatic Substitution : Thiophene’s α-position is reactive toward nitration/halogenation, guided by DFT-calculated Fukui indices .
  • Acid-Base Behavior : Pyrazole-OH (pKa ~8.5) deprotonates under basic conditions, enabling salt formation with metals (e.g., Cu²⁺ for catalytic applications) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

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